molecular formula C15H26ClNO2 B13717627 Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B13717627
M. Wt: 287.82 g/mol
InChI Key: VEYFUXDNABMORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((cyclobutylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process involves the use of organic bases to mediate the reaction, resulting in high yields and excellent enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of photochemistry for [2 + 2] cycloaddition reactions is one such method that allows for the efficient production of bicyclic structures .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The conditions for these reactions are typically mild and operationally simple, ensuring high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound.

Scientific Research Applications

Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((cyclobutylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of a cyclobutylmethyl group

Properties

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

IUPAC Name

methyl 4-(cyclobutylmethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H25NO2.ClH/c1-18-13(17)14-5-8-15(9-6-14,10-7-14)16-11-12-3-2-4-12;/h12,16H,2-11H2,1H3;1H

InChI Key

VEYFUXDNABMORK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)NCC3CCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.